5,5-dimethyl-4-[(Z)-[4-(methylsulfanyl)benzylidene](oxido)-lambda~5~-azanyl]-3-phenyl-1,3-thiazolidine-2-thione
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Overview
Description
(NZ)-5,5-DIMETHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-N-OXIDO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-5,5-DIMETHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-N-OXIDO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the phenyl and methylsulfanyl groups. Common reagents used in the synthesis include thioamides, aldehydes, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(NZ)-5,5-DIMETHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-N-OXIDO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The phenyl and methylsulfanyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
(NZ)-5,5-DIMETHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-N-OXIDO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (NZ)-5,5-DIMETHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-N-OXIDO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Phenylthioethers: Compounds with phenyl and thioether groups.
Sulfoxides and sulfones: Oxidized derivatives of thioethers.
Uniqueness
(NZ)-5,5-DIMETHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-N-OXIDO-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-AMINIUM is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H20N2OS3 |
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Molecular Weight |
388.6 g/mol |
IUPAC Name |
N-(5,5-dimethyl-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-(4-methylsulfanylphenyl)methanimine oxide |
InChI |
InChI=1S/C19H20N2OS3/c1-19(2)17(20(22)13-14-9-11-16(24-3)12-10-14)21(18(23)25-19)15-7-5-4-6-8-15/h4-13,17H,1-3H3/b20-13- |
InChI Key |
RBKNLYPKUHFZEF-MOSHPQCFSA-N |
Isomeric SMILES |
CC1(C(N(C(=S)S1)C2=CC=CC=C2)/[N+](=C/C3=CC=C(C=C3)SC)/[O-])C |
Canonical SMILES |
CC1(C(N(C(=S)S1)C2=CC=CC=C2)[N+](=CC3=CC=C(C=C3)SC)[O-])C |
Origin of Product |
United States |
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